

Spectroscopic Profile of (S)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (S)-3-Hydroxypyrrolidine
hydrochloride

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(S)-3-Hydroxypyrrolidine hydrochloride** (CAS No: 122536-94-1), a pivotal chiral building block in pharmaceutical development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **(S)-3-Hydroxypyrrolidine hydrochloride**, a compound with the molecular formula $C_4H_{10}ClNO$ and a molecular weight of 123.58 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (1H) and carbon-13 (^{13}C) NMR data provide detailed information about the chemical environment of each atom. While publicly available, detailed spectral assignments for **(S)-3-Hydroxypyrrolidine hydrochloride** are limited, the following tables represent typical chemical shifts observed for this compound and its parent free base.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5	m	1H	CH-OH
~3.4	m	2H	CH ₂ -N
~3.2	m	2H	CH ₂ -N
~2.1	m	2H	CH ₂

Note: Data is typically acquired in D₂O. Chemical shifts can vary depending on the solvent and concentration. The broad signals of the N-H and O-H protons are often not observed in D₂O due to deuterium exchange.

A patent for the synthesis of the free base, (S)-3-hydroxypyrrolidine, in CDCl₃ reports the following shifts: 4.3-4.4 ppm (m, 1H), 3.05-3.15 ppm (m, 1H), 3.0 ppm (bs, 2H), 2.75-2.9 ppm (m, 3H), 1.85-2.0 ppm (m, 1H), and 1.6-1.75 ppm (m, 1H).[4]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~70	CH-OH
~55	CH ₂ -N
~45	CH ₂ -N
~35	CH ₂

Note: Data is typically acquired in D₂O. Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of **(S)-3-Hydroxypyrrolidine**

hydrochloride is characterized by the following key absorption bands.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~2950	Medium	C-H stretch (aliphatic)
~2700	Broad	N-H stretch (ammonium salt)
~1600	Medium	N-H bend
~1080	Strong	C-O stretch

Note: Data is typically acquired from a solid sample using an ATR or KBr pellet technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data

m/z	Ion Type
123.0451	[M+H] ⁺ (Calculated Exact Mass of C ₄ H ₁₀ ClNO)
88.0706	[M-Cl] ⁺ (Calculated for C ₄ H ₁₀ NO)

Note: Electrospray ionization (ESI) is a common technique for the analysis of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **(S)-3-Hydroxypyrrolidine hydrochloride** is dissolved in a suitable deuterated solvent, typically deuterium oxide (D_2O), in a 5 mm NMR tube. The spectra are recorded on a spectrometer, for instance, a Bruker AC-300 or equivalent.[2] For 1H NMR, chemical shifts are reported in parts per million (ppm) relative to a reference standard. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

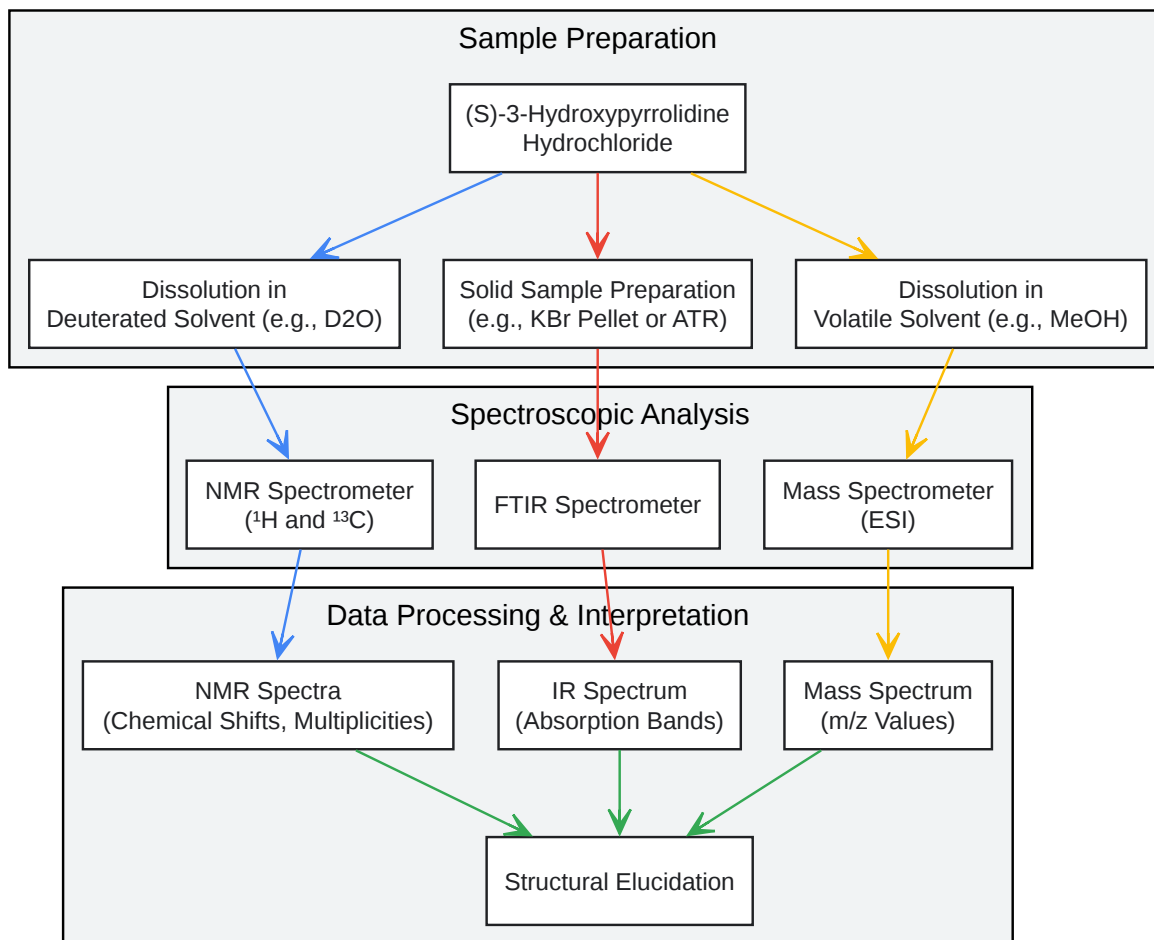
The IR spectrum is commonly obtained using a solid sample. One method is the KBr pellet technique, where a small amount of the compound is ground with potassium bromide and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.[1] The spectrum is recorded, for example, on a Bruker Tensor 27 FT-IR spectrometer.[1]

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or water, and introduced into the instrument. The analysis provides the mass-to-charge ratio of the protonated molecule and any significant fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **(S)-3-Hydroxypyrrolidine hydrochloride**.



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Caption: General workflow for spectroscopic analysis.

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